2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The synthetic route may include:
Formation of the 3,4-dimethylphenoxy group: This can be achieved through the reaction of 3,4-dimethylphenol with an appropriate halogenated reagent under basic conditions.
Synthesis of the thiophen-2-yl-1,2,4-thiadiazole moiety: This involves the cyclization of thiophene derivatives with appropriate diazole precursors.
Coupling of the two moieties: The final step involves the coupling of the 3,4-dimethylphenoxy group with the thiophen-2-yl-1,2,4-thiadiazole moiety using suitable coupling agents and conditions.
Chemical Reactions Analysis
2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide include:
Thiophene-based compounds: These compounds share the thiophene ring structure and are known for their applications in organic electronics.
Phenoxy derivatives: Compounds with phenoxy groups are widely studied for their biological activities and potential as drug candidates.
Thiadiazole derivatives: These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C17H17N3O2S2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-6-7-13(9-11(10)2)22-12(3)16(21)19-17-18-15(20-24-17)14-5-4-8-23-14/h4-9,12H,1-3H3,(H,18,19,20,21) |
InChI Key |
MQOKVDBWFTVOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC(=NS2)C3=CC=CS3)C |
Origin of Product |
United States |
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